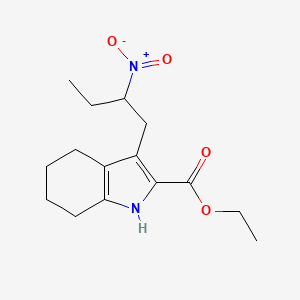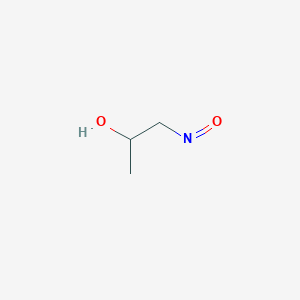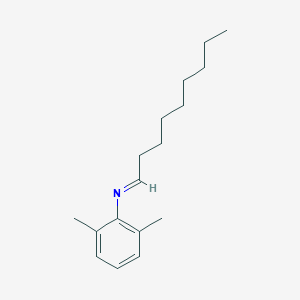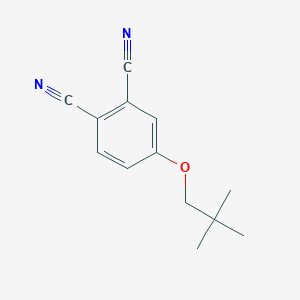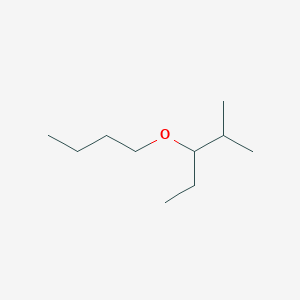![molecular formula C11H20O4 B14369588 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane CAS No. 92714-07-3](/img/structure/B14369588.png)
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[4.4]nonane core with three oxygen atoms and a 2-methylpropoxy group attached to it. The presence of the spirocyclic structure and the oxygen atoms makes this compound interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane typically involves the reaction of a suitable diol with an epoxide under acidic or basic conditions. One common method involves the use of 1,3-dioxolane derivatives and an appropriate alkylating agent. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Applications De Recherche Scientifique
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of oxygen atoms in the structure may also facilitate hydrogen bonding interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6-Trioxaspiro[4.4]nonane: Lacks the 2-methylpropoxy group, making it less hydrophobic.
2-[(2-Ethylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and solubility.
Uniqueness
2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropoxy group enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92714-07-3 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
3-(2-methylpropoxymethyl)-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O4/c1-9(2)6-12-7-10-8-14-11(15-10)4-3-5-13-11/h9-10H,3-8H2,1-2H3 |
Clé InChI |
NHDPSMSGWQCKPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC1COC2(O1)CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




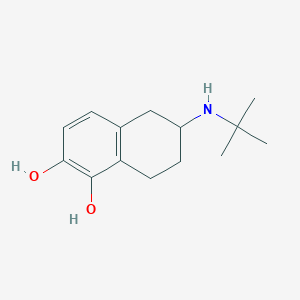
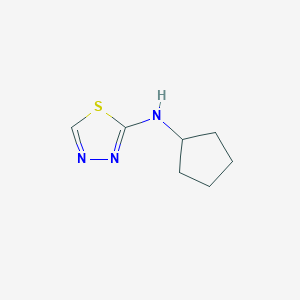
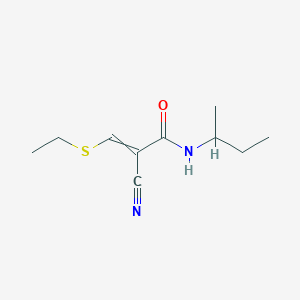
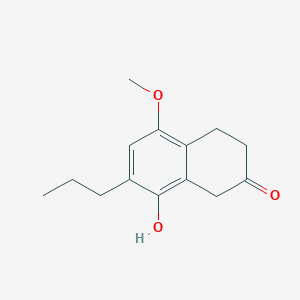
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
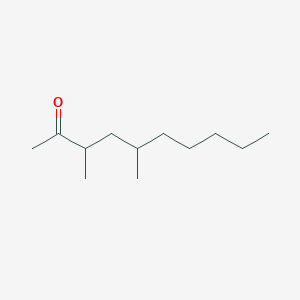
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
